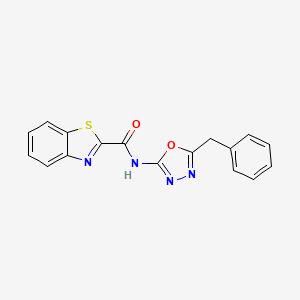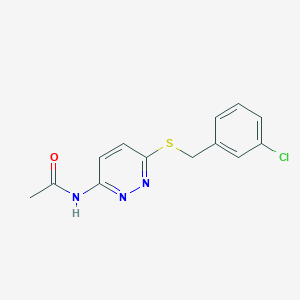
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds It features both oxadiazole and benzothiazole moieties, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Benzothiazole Ring: The benzothiazole ring is usually formed by the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and benzothiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride (SOCl₂) are commonly employed.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be used in the synthesis of polymers and materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Anticancer Research: It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines and pathways.
Industry:
Dye and Pigment Industry: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Pharmaceuticals: It can be a precursor or intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Wirkmechanismus
The mechanism of action of N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes like kinases or proteases, which are crucial in cell signaling and metabolism.
Pathways Involved: The compound can modulate pathways such as the NF-κB signaling pathway, which is involved in inflammation and cancer progression. By inhibiting this pathway, the compound can exert anti-inflammatory and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
- N-(5-benzyl-1,3,4-oxadiazol-2-yl)methanamine
- 5-benzyl-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
Comparison:
- Structural Differences: While these compounds share the oxadiazole moiety, they differ in the substituents attached to the oxadiazole ring and the presence of additional functional groups like benzothiazole or phenyl rings.
- Biological Activity: The presence of different substituents can significantly impact the biological activity of these compounds. For example, the benzothiazole ring in N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide may enhance its anticancer properties compared to other similar compounds.
- Applications: The unique combination of oxadiazole and benzothiazole rings in this compound makes it particularly suitable for applications in medicinal chemistry and material science, where specific electronic and biological properties are desired.
Eigenschaften
IUPAC Name |
N-(5-benzyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-15(16-18-12-8-4-5-9-13(12)24-16)19-17-21-20-14(23-17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXXXVYRATXLNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[1-(4-oxo-4-phenylbutanoyl)pyrrolidin-3-yl]sulfanyl}acetate](/img/structure/B2756364.png)

![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]urea](/img/structure/B2756368.png)
![(E)-3-[5-chloro-1-(2-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-(2,6-diethylphenyl)prop-2-enamide](/img/structure/B2756370.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2756371.png)

![N-(3-fluoro-4-methylphenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2756376.png)

![5-chloro-N-[2-(4-fluorophenyl)ethyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2756378.png)
![3-(2-chlorophenyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2756379.png)
![3,4,5-triethoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2756380.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide](/img/structure/B2756385.png)
![(13E)-13-{[4-(dimethylamino)phenyl]methylidene}-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2756386.png)
